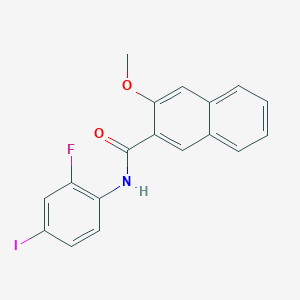
N-(2-fluoro-4-iodophenyl)-3-methoxy-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluoro-4-iodophenyl)-3-methoxy-2-naphthamide, also known as FIIN-3, is a small molecule inhibitor that targets the cysteine residue in the active site of the kinase enzyme. FIIN-3 is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. FGFRs are involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. The overexpression or mutation of FGFRs is associated with several types of cancer, making them attractive targets for cancer therapy.
作用機序
N-(2-fluoro-4-iodophenyl)-3-methoxy-2-naphthamide works by binding to the cysteine residue in the active site of the FGFR kinase enzyme, preventing its activation and subsequent downstream signaling. This inhibition of FGFR signaling results in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-fluoro-4-iodophenyl)-3-methoxy-2-naphthamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
実験室実験の利点と制限
N-(2-fluoro-4-iodophenyl)-3-methoxy-2-naphthamide is a potent and selective inhibitor of FGFRs, making it an attractive tool for studying the role of FGFR signaling in cancer and other diseases. However, like all small molecule inhibitors, N-(2-fluoro-4-iodophenyl)-3-methoxy-2-naphthamide has certain limitations, including poor solubility and stability, which can affect its efficacy and bioavailability.
将来の方向性
There are several future directions for the study of N-(2-fluoro-4-iodophenyl)-3-methoxy-2-naphthamide and its potential therapeutic applications. One area of research is the development of more potent and selective FGFR inhibitors that can overcome the limitations of current inhibitors, including N-(2-fluoro-4-iodophenyl)-3-methoxy-2-naphthamide. Another area of research is the identification of biomarkers that can predict the response of cancer cells to FGFR inhibitors, which can help to guide the selection of patients for treatment. Finally, the combination of FGFR inhibitors with other targeted therapies or immunotherapies is an area of research that holds promise for improving the efficacy of cancer treatment.
合成法
N-(2-fluoro-4-iodophenyl)-3-methoxy-2-naphthamide is synthesized through a multistep process that involves the reaction of several chemical reagents. The synthesis begins with the preparation of 2-naphthoic acid, which is then converted to the acid chloride. The acid chloride is then reacted with 2-fluoro-4-iodoaniline to form the intermediate product, which is subsequently reacted with 3-methoxyaniline to yield the final product, N-(2-fluoro-4-iodophenyl)-3-methoxy-2-naphthamide.
科学的研究の応用
N-(2-fluoro-4-iodophenyl)-3-methoxy-2-naphthamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and bladder cancer cells. N-(2-fluoro-4-iodophenyl)-3-methoxy-2-naphthamide has also been shown to be effective in inhibiting the growth of cancer cells that are resistant to other FGFR inhibitors.
特性
分子式 |
C18H13FINO2 |
|---|---|
分子量 |
421.2 g/mol |
IUPAC名 |
N-(2-fluoro-4-iodophenyl)-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H13FINO2/c1-23-17-9-12-5-3-2-4-11(12)8-14(17)18(22)21-16-7-6-13(20)10-15(16)19/h2-10H,1H3,(H,21,22) |
InChIキー |
PWFDKNPYYPXLOW-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)I)F |
正規SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)I)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B250826.png)
![Methyl 3-{[(4-ethylphenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B250827.png)
![Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B250831.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate](/img/structure/B250832.png)
![3-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B250833.png)
![Propyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250834.png)
![Ethyl 2-(4-morpholinyl)-5-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B250835.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B250836.png)

![Methyl 5-{[(2,3-dimethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B250842.png)
![Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B250846.png)
![Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B250848.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B250850.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B250851.png)